molecular formula C7H14OS B6154083 (4-methyloxan-4-yl)methanethiol CAS No. 2229534-08-9

(4-methyloxan-4-yl)methanethiol

Cat. No.: B6154083
CAS No.: 2229534-08-9
M. Wt: 146.3
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Description

(4-methyloxan-4-yl)methanethiol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a methanethiol group attached to a 4-methyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyloxan-4-yl)methanethiol typically involves the reaction of 4-methyloxan with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4-methyloxan-4-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-methyloxan-4-yl)methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used as a probe to investigate the function of thiol-containing enzymes and proteins.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-methyloxan-4-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-methyloxan-4-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (4-methyloxan-4-yl)methanamine: Contains an amine group instead of a thiol group.

    (4-methyloxan-4-yl)methanoic acid: Features a carboxylic acid group in place of the thiol group.

Uniqueness

(4-methyloxan-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with proteins and enzymes, making it valuable in both research and industrial applications.

Properties

CAS No.

2229534-08-9

Molecular Formula

C7H14OS

Molecular Weight

146.3

Purity

95

Origin of Product

United States

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